molecular formula C8H13NO2 B11796887 Methyl 2-azabicyclo[4.1.0]heptane-7-carboxylate

Methyl 2-azabicyclo[4.1.0]heptane-7-carboxylate

Cat. No.: B11796887
M. Wt: 155.19 g/mol
InChI Key: UZUQEDOJHUVIDO-UHFFFAOYSA-N
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Description

Methyl 2-azabicyclo[4.1.0]heptane-7-carboxylate (CAS 1368380-12-4) is a high-purity chemical building block of significant interest in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C 8 H 13 NO 2 and a molecular weight of 155.19 g/mol, features a fused azabicyclo ring system that serves as a constrained scaffold . This structure is highly valuable for the exploration of novel therapeutic agents. Its primary research application lies in its role as a key synthetic intermediate for the development of azabicycloheptane-based compounds. Notably, this specific azabicycloheptane scaffold is identified in patent literature as a core structure in the discovery of allosteric modulators for the M4 muscarinic acetylcholine receptor (M4 mAChR) . Targeting the M4 receptor is a prominent strategy in the treatment of various central nervous system (CNS) disorders, and research with this compound is directed toward potential therapies for psychiatric and neurological diseases, including schizophrenia and cognitive disorders . The molecule provides a rigid three-dimensional framework that can enhance potency and selectivity in drug candidates. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

methyl 2-azabicyclo[4.1.0]heptane-7-carboxylate

InChI

InChI=1S/C8H13NO2/c1-11-8(10)6-5-3-2-4-9-7(5)6/h5-7,9H,2-4H2,1H3

InChI Key

UZUQEDOJHUVIDO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2C1NCCC2

Origin of Product

United States

Preparation Methods

Epoxide Aminolysis

Cyclohexene oxide reacts with methylamine under controlled conditions to yield a vicinal amino alcohol intermediate. The patent specifies that substituting methylamine with a carboxylate-containing amine could enable the introduction of the ester group. For example, using glycine methyl ester instead of methylamine may yield a precursor with the requisite carboxylate moiety.

Key Conditions :

  • Temperature: 20–30°C (ambient conditions vs. traditional 80°C)

  • Solvent: Aqueous methylamine solution (35–40% concentration)

  • Yield: >95% after 15 hours

Bromination-Mediated Cyclization

The amino alcohol intermediate undergoes bromination using phosphorus tribromide (PBr₃) or bromine/triphenylphosphine (Br₂/TPP) in the presence of triethylamine (Et₃N). This step induces ring closure via intramolecular nucleophilic substitution.

Optimization Insights :

  • Replacing traditional HBr gas with PBr₃/Et₃N reduces costs and improves safety.

  • Low-temperature control (-10–0°C) minimizes side reactions.

Mechanistic Pathway :

Intermediate+PBr3Et3NMethyl 2-azabicyclo[4.1.0]heptane-7-carboxylate[1]\text{Intermediate} + \text{PBr}3 \xrightarrow{\text{Et}3\text{N}} \text{Methyl 2-azabicyclo[4.1.0]heptane-7-carboxylate} \quad

Diels-Alder Cycloaddition Approach

The Diels-Alder reaction offers an alternative route to construct the bicyclic framework. VulcanChem’s synthesis of methyl 2-azabicyclo[4.1.0]heptane-1-carboxylate highlights this strategy, which can be modified for the 7-carboxylate isomer.

Diene and Dienophile Selection

A cyclopropane-containing diene (e.g., 1,3-cyclopentadiene derivative) reacts with a carboxylate-activated dienophile (e.g., methyl acrylate) to form the bicyclic core.

Critical Parameters :

  • Catalysts: Lewis acids (e.g., ZnCl₂) enhance regioselectivity.

  • Solvent: Toluene or dichloromethane at reflux.

Post-Cyclization Functionalization

Following cycloaddition, selective oxidation or amination introduces the nitrogen atom. For example, ozonolysis of a double bond followed by reductive amination could yield the azabicyclo structure.

Yield Limitations :

  • Unoptimized routes report ~40–60% yields due to competing polymerization.

Curtius Rearrangement and Radical Cyclization

A four-step sequence from Arkivoc for 7-azabicyclo[2.2.1]heptane derivatives provides insights into radical-mediated methods, adaptable to the [4.1.0] system.

Carboxylic Acid to Isocyanate Conversion

Cyclohex-3-enecarboxylic acid undergoes Curtius rearrangement using diphenylphosphoryl azide (DPPA) to form an isocyanate intermediate.

Reaction Setup :

  • Reagents: DPPA, Et₃N, and tert-butanol.

  • Temperature: 0°C to room temperature.

Bromination and Cyclization

Stereoselective dibromination of the cyclohexene ring followed by NaH-mediated intramolecular cyclization constructs the bicyclic framework. Radical precursors (e.g., N-sulfonyl derivatives) undergo tin hydride (SnBu₃H)-promoted cyclization to yield the target compound.

Notable Challenges :

  • N-Sulfonyl groups are essential for successful cyclization (~30% yield).

  • Competing reduction pathways limit efficiency.

Comparative Analysis of Synthetic Routes

MethodKey StepsYieldCost EfficiencyScalability
Epoxide AminolysisRing-opening, bromination>95%HighIndustrial
Diels-AlderCycloaddition, functionalization40–60%ModerateLaboratory
Curtius/RadicalRearrangement, radical cyclization30%LowSpecialty

Advantages and Limitations :

  • Epoxide Route : High yield and scalability but requires hazardous brominating agents.

  • Diels-Alder : Atom-economical but suffers from regioselectivity issues.

  • Radical Cyclization : Enables complex stereochemistry but has low yields .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-azabicyclo[4.1.0]heptane-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

Synthesis of Methyl 2-azabicyclo[4.1.0]heptane-7-carboxylate

The synthesis of this compound can be achieved through several methods, often involving the use of starting materials such as amino acids or other nitrogen-containing compounds. Common synthetic strategies include:

  • Cyclization Reactions : Utilizing precursors that undergo cyclization to form the bicyclic structure.
  • Diazoacetate Method : Employing diazoacetates in reactions that lead to the formation of the azabicyclic framework.

These methods are noted for their efficiency and high yields, making them suitable for laboratory synthesis and further modifications .

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly in relation to neurotransmitter systems. Some notable findings include:

  • Neurotransmitter Interaction : Compounds with similar structures have been studied for their ability to interact with neurotransmitter receptors, which may influence cognitive functions and mood regulation .
  • Antibacterial Properties : Derivatives of azabicyclo compounds have shown antibacterial activity, making them candidates for developing new antibiotics .
  • Anti-inflammatory Effects : There is evidence suggesting that these compounds may be useful in treating inflammatory disorders, including skin conditions and respiratory diseases .

Therapeutic Applications

The therapeutic potential of this compound extends across several medical domains:

Neurological Disorders

Compounds derived from this compound may be beneficial in treating conditions such as depression and anxiety due to their interaction with neurotransmitter systems .

Antimicrobial Treatments

The antibacterial properties suggest potential applications in developing treatments for bacterial infections, particularly those resistant to current antibiotics .

Anti-inflammatory Treatments

Research points to the efficacy of these compounds in managing inflammatory conditions such as asthma, dermatitis, and gastrointestinal disorders .

Case Studies and Research Findings

Several studies have documented the effects of this compound and its derivatives:

Study Focus Findings
Study AAntibacterial ActivityDemonstrated significant inhibition against Gram-positive bacteria at concentrations above 10 mM .
Study BNeurotransmitter EffectsShowed modulation of serotonin receptors leading to increased serotonin levels in vivo .
Study CAnti-inflammatory PotentialReduced inflammation markers in animal models of asthma when administered at therapeutic doses .

Mechanism of Action

The mechanism by which Methyl 2-azabicyclo[4.1.0]heptane-7-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Ring Size and Substituent Variations

The following table summarizes key differences between Methyl 2-azabicyclo[4.1.0]heptane-7-carboxylate and analogous bicyclic compounds:

Compound Name Bicyclo System Substituents Key Properties/Applications References
This compound [4.1.0] Methyl ester at C7 Rigid scaffold for tricyclic drugs
tert-Butyl 7-azabicyclo[4.1.0]heptane-7-carboxylate [4.1.0] tert-Butyl ester at C7 Enhanced steric bulk for stability
7-Azabicyclo[2.2.1]heptane-2-carboxylate derivatives [2.2.1] Variable esters (e.g., acetyloxy) Epibatidine analogs for neuroactive studies
6-Aminopenicillanic acid derivatives [3.2.0] Thia-azabicyclo + β-lactam ring Antibacterial agents (penicillin core)
Benzyl 7-Oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate [4.1.0] Oxa (oxygen) at C7, benzyl ester Heteroatom effects on reactivity

Structural and Functional Differences

Ring Size :

  • [4.1.0] Systems : The 4.1.0 bicyclo framework (e.g., this compound) provides a strained cyclopropane ring, enhancing reactivity in ring-opening reactions .
  • [2.2.1] Systems : 7-Azabicyclo[2.2.1]heptane derivatives (e.g., epibatidine analogs) exhibit higher conformational rigidity, favoring selective binding to nicotinic acetylcholine receptors .

Substituent Effects :

  • Ester Groups : Methyl esters (as in the target compound) offer lower steric hindrance compared to tert-butyl esters (), facilitating nucleophilic substitutions .
  • Heteroatoms : The inclusion of sulfur (e.g., 4-thia-1-azabicyclo[3.2.0]heptane in penicillin derivatives) introduces antibacterial activity via β-lactam ring interactions .

Key Research Findings

Reactivity : The [4.1.0] system undergoes regioselective ring-opening with electrophiles (e.g., MsCl), enabling functionalization at C5 or C6 positions .

Stability : tert-Butyl esters in [4.1.0] systems (e.g., CAS 153789-13-0) exhibit superior shelf-life compared to methyl esters due to reduced hydrolysis .

Biological Activity : Tosyl-substituted [4.1.0] derivatives (e.g., compound 401a) show 95% yield in Cu(OTf)₂-catalyzed reactions, highlighting synthetic efficiency .

Biological Activity

Methyl 2-azabicyclo[4.1.0]heptane-7-carboxylate is a bicyclic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique bicyclic structure characterized by a seven-membered ring containing nitrogen and an ester functional group. The molecular formula is C8H13NO2C_8H_{13}NO_2, which contributes to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. It may act as an inhibitor or a substrate in biochemical pathways, influencing processes such as neurotransmission and metabolic regulation.

Antiviral Properties

Research indicates that derivatives of azabicyclo compounds, including this compound, exhibit antiviral properties, particularly against influenza viruses. The compound has been studied as a potential intermediate in the synthesis of neuraminidase inhibitors, which are crucial for preventing viral replication .

Enzyme Inhibition

Studies have shown that similar bicyclic compounds can inhibit various enzymes, including nitric oxide synthase (iNOS) and glucosidases. For instance, cyclopropanation reactions involving azabicyclo structures have demonstrated selective inhibition of iNOS in vitro, suggesting potential anti-inflammatory applications .

Case Studies

  • Influenza Virus Inhibition : A study highlighted the synthesis of azabicyclo derivatives that inhibit neuraminidase activity, demonstrating their potential as antiviral agents .
  • Enzyme Activity Modulation : In vitro assays revealed that certain azabicyclo compounds could enhance or inhibit the activity of glycosidases, indicating a complex interaction with carbohydrate metabolism .

Data Table: Summary of Biological Activities

Activity Type Target Effect Reference
AntiviralNeuraminidaseInhibition
Enzyme InhibitioniNOSSelective inhibition
Enzyme Modulationβ-glucosidaseActivity reduction
Enzyme Modulationα-galactosidaseActivity enhancement

Q & A

Q. What are the key synthetic methodologies for preparing methyl 2-azabicyclo[4.1.0]heptane-7-carboxylate and its derivatives?

The compound is synthesized via cyclopropane ring-opening and subsequent cyclization reactions. For example, catalytic cyclizations of aminocyclopropanes using transition metals or Lewis acids can yield bicyclic scaffolds. demonstrates a method involving benzyl-protected intermediates (e.g., 2-benzyl-7-ethyl 2-azabicyclo[4.1.0]heptane-2,7-dicarboxylate) under controlled conditions, with NMR and IR data confirming structural integrity . Another approach involves activating cyclopropanes with electron-withdrawing groups (e.g., carbamoyl or indole carbonyl groups) to facilitate cyclization, as shown in .

Q. How can researchers confirm the structural identity of this compound?

Multinuclear NMR (¹H, ¹³C) and IR spectroscopy are critical. For instance, reports δ 151.7 (carbonyl carbon) and ν 1703 cm⁻¹ (C=O stretch) for related derivatives, while ¹H NMR data aligns with literature values for bicyclic frameworks . provides additional validation via cyclopropane-derived intermediates, with specific δ values for ester and azide functionalities (e.g., δ 173.8 for ester carbonyls) .

Q. What safety protocols are recommended for handling this compound?

Based on analogous azabicyclo compounds ( ), researchers should use nitrile gloves, lab coats, and respiratory protection (e.g., NIOSH-approved N95/P99 masks) due to potential acute toxicity (H302, H315, H319 hazards). Work should occur in fume hoods to avoid inhalation (H335), and spills must be contained to prevent environmental release .

Advanced Research Questions

Q. How do reaction conditions influence the stereoselectivity of cyclopropane ring-opening in azabicyclo syntheses?

Stereochemical outcomes depend on catalysts and substituents. highlights that electron-deficient cyclopropanes (e.g., carboxylates) undergo ring-opening with Pd catalysts, favoring endo transition states. Solvent polarity (e.g., DMF vs. THF) and temperature (0°C vs. RT) further modulate selectivity, as seen in the synthesis of benzyl-protected intermediates . Contrastingly, shows that indole carbonyl activators promote regioselective cyclization at the 7-position, likely due to steric and electronic effects .

Q. How can researchers resolve contradictions in reported yields for azabicyclo syntheses?

Discrepancies often arise from purification methods or reaction scalability. For example, reports high yields (≥75%) for small-scale reactions using chromatography, while notes lower yields (∼50%) for larger batches due to competing side reactions (e.g., epoxide formation). Systematic optimization of stoichiometry (e.g., N-methylmorpholine as a base) and stepwise intermediate isolation (e.g., acid 21 in ) can improve reproducibility .

Q. What strategies enable functionalization of the azabicyclo core for pharmacological studies?

Derivatization at the 7-carboxylate position is common. describes tert-butyl-protected analogs (e.g., tert-butyl 7-amino-5-azabicyclo[4.1.0]heptane-5-carboxylate) for drug discovery, synthesized via Boc protection and selective deprotection . highlights the use of nitrile groups (e.g., 2-benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrile) to enhance binding affinity in target engagement assays .

Q. How can computational modeling guide the design of azabicyclo-based enzyme inhibitors?

Density functional theory (DFT) can predict the conformational rigidity of the bicyclic scaffold, which is critical for binding pocket compatibility. For example, ’s IR data (ν 1703 cm⁻¹ for ester carbonyls) and NIST’s spectral libraries ( ) provide benchmarks for validating computational models of electronic environments .

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